N-(allyloxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide
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Overview
Description
This compound is a benzenecarboxamide derivative with allyloxy and trifluoroethoxy substituents. Benzenecarboxamides are a class of organic compounds known for their diverse biological activities . The trifluoroethoxy group is often used in medicinal chemistry due to its high oxidative stability, low volatility, and non-flammability .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, trifluoroethoxy phenylboronic acids have been synthesized from 4-(Trifluoromethoxy)phenylboronic acid . Another method involves the synthesis of 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol intermediate, useful in the synthesis of α-1 adrenoceptor blockers .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its trifluoroethoxy groups, which are known for their high oxidative stability, low volatility, and non-flammability .Scientific Research Applications
Chemical Synthesis and Characterization
N-(allyloxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide and its derivatives are explored for their synthesis, characterization, and application in various fields of scientific research. The compound's structural modification and synthesis pathways offer insights into its potential applications, including materials science and pharmaceutical development. Notably, its inclusion in the synthesis of novel compounds like flecainide acetate showcases its relevance in drug development processes. The compound's chemical properties, such as its reactivity and stability, are critical for its application in creating new materials and drugs (Banitt et al., 1977).
Materials Science Applications
In materials science, derivatives of this compound are employed to develop high-performance thermosets and polymers with advanced properties. These materials exhibit improved thermal stability, mechanical strength, and chemical resistance, making them suitable for various industrial applications. The exploration of novel benzoxazine monomers containing allyl groups, derived from similar chemical structures, highlights the compound's potential in creating materials with superior thermal and mechanical properties (Agag & Takeichi, 2003).
Liquid Crystalline and Polymeric Materials
The compound's derivatives are instrumental in synthesizing liquid crystalline and polymeric materials, which are critical for developing advanced display technologies and high-performance materials. These materials benefit from the unique molecular architecture of this compound derivatives, which contribute to their exceptional optical and mechanical properties. The synthesis of unsaturated liquid crystalline compounds based on similar diamine structures demonstrates the potential of this compound in contributing to the development of new materials with tailored properties for specific applications (Liu Xiu-ying & Wang Yu-yang, 2010).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-prop-2-enoxy-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F6NO4/c1-2-5-25-21-12(22)10-6-9(23-7-13(15,16)17)3-4-11(10)24-8-14(18,19)20/h2-4,6H,1,5,7-8H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRIDIYCAXIBCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCONC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F6NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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